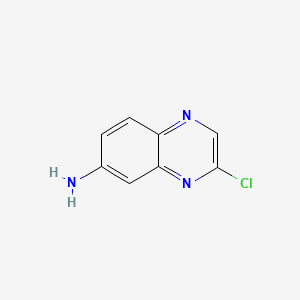

3-Chloroquinoxalin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACHDNWEGOFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroquinoxalin-6-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline core, a heterocyclic system comprising a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][3] 3-Chloroquinoxalin-6-amine is a specific isomer within this important class of compounds. While detailed experimental data for this particular isomer is not abundant in publicly accessible literature, its chemical properties and potential applications can be thoroughly understood by examining the extensive research on its isomers and the broader quinoxaline family. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, reactivity, and the potential applications of this compound, designed to equip researchers and drug development professionals with the foundational knowledge for its utilization in novel therapeutic agent discovery.

Physicochemical Properties: An Isomeric Comparison

Direct experimental data for this compound is scarce. However, a comparative analysis of its isomers provides a strong basis for predicting its properties. All isomers share the same molecular formula and weight, but the substitution pattern significantly influences their physical characteristics.

| Property | 5-Chloroquinoxalin-6-amine | 3-Chloroquinoxalin-2-amine | 6-Chloroquinoxalin-2-amine | This compound (Predicted) |

| Molecular Formula | C₈H₆ClN₃ | C₈H₆ClN₃ | C₈H₆ClN₃ | C₈H₆ClN₃ |

| Molecular Weight | 179.61 g/mol [4] | 179.60 g/mol | 179.60 g/mol [5] | 179.61 g/mol |

| CAS Number | 1287747-30-1[4] | 34117-90-3 | Not readily available | Not readily available |

| Appearance | Solid powder[6] | Solid | Solid | Likely a solid powder |

| Melting Point | 139-140 °C[6] | Not available | Not available | Expected to be a crystalline solid with a distinct melting point, likely influenced by intermolecular hydrogen bonding. |

| Solubility | Not specified | Not specified | Not specified | Likely soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water is expected. |

| XLogP3-AA | 1.2[4] | 1.8 | 2.1[5] | Estimated to be between 1.5 and 2.5, indicating moderate lipophilicity. |

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be designed based on established methodologies for quinoxaline synthesis.[2][7] A common and effective route involves the cyclocondensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by functional group manipulations.

Experimental Protocol: A Step-by-Step Approach

Step 1: Synthesis of 6-Nitroquinoxalin-3(4H)-one

-

Reactants: 4-Nitro-1,2-phenylenediamine and ethyl glyoxalate.

-

Procedure: Dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent such as ethanol. Add an equimolar amount of ethyl glyoxalate. Reflux the mixture for 4-6 hours.

-

Rationale: The condensation reaction between the diamine and the α-ketoester leads to the formation of the quinoxalinone ring system. The nitro group remains intact for later reduction.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to 3-Chloro-6-nitroquinoxaline

-

Reactant: 6-Nitroquinoxalin-3(4H)-one.

-

Reagent: Phosphoryl chloride (POCl₃).

-

Procedure: Carefully add 6-nitroquinoxalin-3(4H)-one to an excess of phosphoryl chloride. Heat the mixture at reflux for 2-3 hours.

-

Rationale: The hydroxyl group of the quinoxalinone is converted to a chloro group, a versatile handle for further reactions.

-

Work-up: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. The product will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

Step 3: Reduction to this compound

-

Reactant: 3-Chloro-6-nitroquinoxaline.

-

Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C).

-

Procedure (SnCl₂/HCl): Suspend 3-chloro-6-nitroquinoxaline in a mixture of ethanol and concentrated HCl. Add a stoichiometric excess of SnCl₂ dihydrate portion-wise while monitoring the temperature. After the addition is complete, heat the mixture at 50-60 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Rationale: The nitro group is selectively reduced to a primary amine.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. The product will precipitate. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization Potential

This compound possesses two key functional groups that are amenable to a wide range of chemical transformations, making it a valuable building block for creating libraries of novel compounds.

-

The Amino Group: The primary aromatic amine at the 6-position is a versatile nucleophile. It can readily undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in medicinal chemistry.[8]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.[2]

-

Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides to form diarylamines.

-

-

The Chloro Group: The chlorine atom at the 3-position is on an electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a variety of substituents, including:

-

Alkoxy groups: Reaction with alkoxides.

-

Thioethers: Reaction with thiols.

-

Amines: Reaction with primary or secondary amines, often under heated conditions or with palladium catalysis.[1]

-

Spectroscopic Characterization

While specific spectra for this compound are not available, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyrazine ring will likely appear at a lower field (higher ppm) than those on the benzene ring due to the electron-withdrawing nature of the nitrogen atoms. The protons of the amino group may appear as a broad singlet, and its chemical shift can be concentration-dependent. The coupling patterns (doublets, doublets of doublets) of the aromatic protons will be indicative of their positions on the rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrazine ring, particularly those adjacent to the nitrogen atoms and the chlorine atom, will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups.

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[9][10]

-

N-H Bending: A characteristic bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[9]

-

C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A C-Cl stretching band is expected in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179. Due to the presence of chlorine, there will be a characteristic M+2 peak at m/z = 181 with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns will likely involve the loss of HCN from the pyrazine ring and cleavage adjacent to the amino group.

Applications in Drug Development

The quinoxaline-6-amine scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology.[1] Derivatives of this core structure have shown potent inhibitory activity against a range of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The strategic placement of the amino group at the 6-position allows for the introduction of side chains that can interact with the hinge region of the kinase active site, while modifications at other positions, such as the 3-position, can be used to enhance selectivity and pharmacokinetic properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for its isomers, it should be handled with care.[4] It is likely to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound, while not extensively documented as an individual compound, represents a highly valuable and versatile building block for chemical synthesis and drug discovery. Its predicted physicochemical properties, reactivity, and the established biological importance of the quinoxaline-6-amine scaffold underscore its potential for the development of novel small molecule therapeutics. This guide provides a solid foundation of theoretical and practical knowledge to enable researchers to synthesize, characterize, and utilize this compound in their research endeavors.

References

-

PubChem. 3-Chloroquinoxalin-2-amine. National Center for Biotechnology Information. Available from: [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

PubChem. 5-Chloroquinoxalin-6-amine. National Center for Biotechnology Information. Available from: [Link]

- El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.

- Wan, J. P., & Wei, L. (2016). Quinoxaline synthesis by domino reactions. RSC Advances, 6(84), 80976-80993.

-

Organic Chemistry Portal. Quinoxaline synthesis. Available from: [Link]

- Kandil, S., West, F. G., & Martin, C. B. (2012). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 22(14), 4679-4683.

-

PubChem. 6-Chloroquinoxalin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Chloroquinoxalin-5-amine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Isomeric structures of quinoxaline. Available from: [Link]

- Zhang, L., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols.

- Vaskelis, A., & Juozenas, A. (2007). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 12(11), 2466-2474.

-

ResearchGate. Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

- Ali, I., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(19), 6537.

-

Pharmacophore. Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: a review. Available from: [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available from: [Link]

- Kumar, A., & Kumar, S. (2020). Structure–property relationships of quinoxaline-based liquid crystals.

-

Chemistry LibreTexts. 20.6: Reactions of Amines. Available from: [Link]

- Wang, Y., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 27(15), 4991.

-

National Institute of Standards and Technology. p-Chloroaniline. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 13532735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-chloroquinoxalin-6-amine | 1287747-30-1 [sigmaaldrich.com]

- 7. soc.chim.it [soc.chim.it]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis and Application of Chloro-Substituted Quinoxalinamines: A Technical Guide for Researchers

An Important Note on Isomer Specificity: The precise compound "3-Chloroquinoxalin-6-amine" is not readily found in major chemical databases under a specific CAS number. This suggests that the requested molecule may be a less common isomer or that the nomenclature may be ambiguous. This guide will therefore focus on the core structure of quinoxalin-6-amine and a well-documented, synthetically relevant isomer, 5-Chloroquinoxalin-6-amine (CAS: 1287747-30-1) , to provide a comprehensive and practical resource for researchers in drug discovery and organic synthesis. The principles and protocols discussed herein are broadly applicable to the synthesis and handling of various chloro-substituted quinoxalinamine isomers.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a variety of biologically active molecules and approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[2] The ability to functionalize the quinoxaline core at various positions allows for the fine-tuning of steric and electronic properties, making it a versatile template for drug design.

The introduction of an amine group, as in quinoxalin-6-amine, provides a key synthetic handle for further molecular elaboration.[1] Subsequent chlorination of the ring system introduces a reactive site for nucleophilic substitution reactions, further expanding the synthetic possibilities.[2] This guide provides an in-depth look at the synthesis, properties, and potential applications of these valuable chemical entities.

Molecular Structure and Physicochemical Properties

The core structure of quinoxalin-6-amine consists of a bicyclic aromatic system with a nitrogen-containing pyrazine ring fused to a benzene ring, with an amine substituent at the 6-position. In 5-Chloroquinoxalin-6-amine, a chlorine atom is additionally substituted at the 5-position.

Molecular Structure of 5-Chloroquinoxalin-6-amine

-

IUPAC Name: 5-chloroquinoxalin-6-amine[3]

-

CAS Number: 1287747-30-1[3]

-

Molecular Formula: C₈H₆ClN₃[3]

-

Molecular Weight: 179.60 g/mol [3]

-

Canonical SMILES: C1=CC2=NC=CN=C2C(=C1N)Cl[3]

-

InChI Key: ZWMOGBQIIIKCLO-UHFFFAOYSA-N[3]

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of the parent compound, quinoxalin-6-amine, and its chlorinated derivative are summarized in the table below.

| Property | Quinoxalin-6-amine | 5-Chloroquinoxalin-6-amine |

| CAS Number | 6298-37-9[4][5] | 1287747-30-1[3][6] |

| Molecular Formula | C₈H₇N₃[4][5] | C₈H₆ClN₃[3][6] |

| Molecular Weight | 145.16 g/mol [4][5] | 179.60 g/mol [3][6] |

| Appearance | Yellow solid[7] | Solid[2] |

| Melting Point | 155-160 °C[5] | 139-140 °C[6] |

| Solubility | Soluble in methanol[7] | Information not readily available |

Synthesis Protocols and Methodologies

The synthesis of chloro-substituted quinoxalinamines can be approached through various routes. A common and effective strategy involves the initial synthesis of the parent amine followed by selective chlorination, or the reduction of a nitro-substituted precursor.

Synthesis of Quinoxalin-6-amine (CAS: 6298-37-9)

A widely employed method for the synthesis of quinoxalin-6-amine is the reduction of 6-nitroquinoxaline. This protocol offers high yields and purity.

Experimental Protocol: Reduction of 6-Nitroquinoxaline

-

Reaction Setup: To a solution of 6-nitroquinoxaline (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C) (0.1 eq).[7]

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.[7]

-

Work-up: Upon completion of the reaction (monitored by TLC), remove the catalyst by filtration through diatomaceous earth.[7]

-

Purification: Evaporate the filtrate to remove the solvent. The resulting residue can be purified by silica gel column chromatography to afford quinoxalin-6-amine as a yellow solid.[7]

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. It offers good activity and selectivity under mild conditions.

-

Methanol: A common solvent for hydrogenation reactions as it readily dissolves the starting material and is inert under the reaction conditions.

-

Hydrogen Atmosphere: Provides the necessary reducing agent for the conversion of the nitro group to an amine.

-

Diatomaceous Earth Filtration: A standard procedure to effectively remove the solid Pd/C catalyst from the reaction mixture.

Conceptual Synthesis of 5-Chloroquinoxalin-6-amine

Conceptual Workflow: Synthesis of 5-Chloroquinoxalin-6-amine

Caption: Conceptual synthetic workflow for 5-Chloroquinoxalin-6-amine.

Applications in Research and Drug Development

The quinoxaline scaffold is a cornerstone in the development of novel therapeutic agents. The presence of both a chloro and an amine group on the quinoxaline ring system, as in 5-chloroquinoxalin-6-amine, offers two distinct points for further chemical modification, making it a highly valuable intermediate in drug discovery.

-

Antiproliferative Agents: Quinoxalin-6-amine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies have led to the identification of compounds that induce apoptosis through mechanisms such as caspase 3/7 activation.[1]

-

Kinase Inhibitors: The quinoxaline core is a common feature in many kinase inhibitors. The functional groups on chloro-amino-quinoxalines can be elaborated to target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases.

-

Building Block for Complex Molecules: The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr), while the amine group can undergo a wide range of reactions such as acylation, sulfonylation, and coupling reactions. This dual reactivity allows for the construction of diverse chemical libraries for high-throughput screening.[2]

Logical Relationship of Compound Utility

Sources

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloroquinoxalin-5-amine | C8H6ClN3 | CID 177789491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 6298-37-9|Quinoxalin-6-amine|BLD Pharm [bldpharm.com]

- 5. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]

- 6. 5-chloroquinoxalin-6-amine | 1287747-30-1 [sigmaaldrich.com]

- 7. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

A Strategic Synthesis of 3-Chloroquinoxalin-6-amine: A Technical Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Quinoxaline derivatives are key components in several approved drugs, highlighting their therapeutic significance.[2] Within this class, functionalized intermediates like 3-chloroquinoxalin-6-amine are of paramount importance. The presence of a reactive chlorine atom at the 3-position and a nucleophilic amino group at the 6-position provides a versatile platform for constructing diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.[3]

This guide provides an in-depth, field-proven methodology for the synthesis of this compound, beginning from commercially available o-phenylenediamine precursors. As your senior application scientist, my focus is not merely on the procedural steps but on the underlying chemical principles, the causality behind experimental choices, and the self-validating protocols that ensure reproducibility and success. We will navigate a multi-stage pathway that employs a strategic use of precursor functionalization and protective group chemistry to achieve the desired regioselectivity and yield.

Part 1: The Synthetic Rationale: A Multi-Stage Pathway with Protective Group Strategy

The synthesis of this compound is not a trivial single-step reaction. Achieving the specific substitution pattern—a chlorine atom at C3 and an amine at C6—requires a carefully planned, multi-step sequence. A direct approach is complicated by issues of regioselectivity and the incompatibility of functional groups with certain reagents.

The most logical and controllable pathway, outlined below, involves building the quinoxaline core first, followed by a sequence of functional group manipulations. The cornerstone of this strategy is the use of a nitro group as a masked amine and an acetamido group as a protected amine, shielding it during the harsh chlorination step. This ensures that the highly reactive phosphorus oxychloride does not lead to unwanted side reactions with the amino functionality.

The overall workflow is as follows:

-

Core Synthesis: Cyclocondensation of 4-nitro-o-phenylenediamine with oxalic acid to construct the 6-nitro-substituted quinoxaline-2,3-dione ring system.

-

Key Functional Group Reduction: Chemoselective reduction of the aromatic nitro group to yield 6-aminoquinoxaline-2,3(1H,4H)-dione.

-

Protective Group Chemistry: Acetylation of the 6-amino group to form 6-acetamidoquinoxaline-2,3(1H,4H)-dione, thereby protecting it for the subsequent step.

-

Dichlorination: Conversion of the protected dione into 2,3-dichloro-6-acetamidoquinoxaline using phosphorus oxychloride.

-

Selective Dechlorination & Deprotection: A final, carefully controlled reduction step to simultaneously remove the more reactive C2-chlorine and deprotect the acetamido group, yielding the target molecule.

Part 2: Step 1 & 2 - Building the Amino-Quinoxalinone Intermediate

This initial phase focuses on constructing the core heterocyclic system with the requisite amino functionality (in its masked nitro form) at the C6 position.

Stage A: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione

Principle and Rationale: The foundational method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] Here, we utilize the acid-catalyzed cyclocondensation of 4-nitro-o-phenylenediamine with oxalic acid.[6][7] Starting with the nitrated diamine is a strategic decision that places the future amino group at the correct C6 position from the outset, avoiding complex and often low-yielding nitration reactions on a pre-formed quinoxaline ring. The acidic medium (typically 4N HCl) protonates the carbonyl groups of oxalic acid, activating them for nucleophilic attack by the diamine.

Experimental Protocol:

-

Suspend 4-nitro-o-phenylenediamine (1.0 equiv.) in a suitable vessel containing 4N hydrochloric acid and ethanol.

-

Add oxalic acid dihydrate (1.1 equiv.) to the suspension.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to ambient temperature, which will cause the product to precipitate.

-

Collect the yellow solid product by vacuum filtration, washing thoroughly with cold deionized water to remove residual acid.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from an aqueous DMF solution.[6]

Stage B: Reduction to 6-Aminoquinoxaline-2,3(1H,4H)-dione

Principle and Rationale: The conversion of the nitro group to a primary amine is a standard transformation. For this substrate, chemical reduction using stannous chloride (SnCl₂) in hydrochloric acid is a reliable and high-yielding method.[6] SnCl₂ is a classic reagent for nitro group reduction in aromatic systems that are sensitive to catalytic hydrogenation, which could potentially affect the heterocyclic ring under harsh conditions. The acidic environment ensures the solubility of the tin salts and the product, which precipitates upon neutralization.

Experimental Protocol:

-

Suspend the 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 equiv.) in ethanol or a mixture of 4N HCl and methanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 equiv.) portion-wise to the stirred suspension. The reaction is exothermic.

-

Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a saturated aqueous sodium bicarbonate or ammonium hydroxide solution to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 6-aminoquinoxaline-2,3(1H,4H)-dione.[6]

| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| 6-Nitroquinoxaline-2,3-dione | 207.14 | > 90% | Yellow solid |

| 6-Aminoquinoxaline-2,3-dione | 177.16 | > 85% | Off-white/light brown solid |

Part 3: Step 3 & 4 - Protection and Chlorination

This phase is critical for the success of the synthesis. We first protect the newly formed amino group to prevent it from reacting with the powerful chlorinating agent, then perform the chlorination to install the necessary chloro groups.

Stage A: Protection of the 6-Amino Group

Principle and Rationale: The primary amine at the C6 position is nucleophilic and would react with phosphorus oxychloride, leading to undesired phosphoramidate byproducts and complicating the reaction. To prevent this, the amine is temporarily converted into a less reactive amide. Acetylation with acetic anhydride is an efficient and cost-effective method. The resulting acetamido group is stable under the strongly acidic and high-temperature conditions of the subsequent chlorination step.

Experimental Protocol:

-

Suspend 6-aminoquinoxaline-2,3(1H,4H)-dione (1.0 equiv.) in acetic anhydride.

-

Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

-

Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride and precipitate the product.

-

Collect the solid by filtration, wash with water until neutral, and dry to obtain 6-acetamidoquinoxaline-2,3(1H,4H)-dione.

Stage B: Dichlorination with Phosphorus Oxychloride (POCl₃)

Principle and Rationale: Phosphorus oxychloride is a potent reagent used to convert the keto groups of the quinoxaline-2,3-dione (which exists in tautomeric equilibrium with the 2,3-dihydroxyquinoxaline form) into chloro groups.[8] The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion via nucleophilic substitution.[9][10] The reaction is typically run in a large excess of POCl₃, which acts as both the reagent and the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to form the Vilsmeier reagent in situ, which often accelerates the chlorination.[7]

SAFETY NOTE: Phosphorus oxychloride is extremely corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 6-acetamidoquinoxaline-2,3(1H,4H)-dione (1.0 equiv.) to an excess of phosphorus oxychloride (10-20 vol. equiv.).

-

Optionally, add a catalytic amount of DMF (e.g., 0.1 equiv.).

-

Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Crucial Work-up Step: Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in the fume hood. This quenching step is highly exothermic and will release HCl gas.

-

The solid product will precipitate. Stir until all the ice has melted, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and dry under vacuum to yield 2,3-dichloro-6-acetamidoquinoxaline.

| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| 6-Acetamidoquinoxaline-2,3-dione | 219.18 | > 90% | White to off-white solid |

| 2,3-Dichloro-6-acetamidoquinoxaline | 256.08 | > 80% | Pale yellow or tan solid |

Part 4: Step 5 - Final Conversion to this compound

This final stage involves two key transformations: the deprotection of the acetamido group and the selective dechlorination at the C2 position. While these could be performed in separate steps (e.g., acid/base hydrolysis followed by catalytic hydrogenation), a carefully controlled hydrogenation may accomplish both, though this requires precise control of conditions. A more robust method involves a two-step sequence.

Principle and Rationale: The two chlorine atoms at the C2 and C3 positions of the quinoxaline ring have different reactivities due to electronic effects. The C2 position is generally more susceptible to nucleophilic substitution and reduction. The deprotection of the acetamido group is typically achieved via acid or base hydrolysis.

Experimental Protocol (Two-Step Approach):

A. Deprotection (Hydrolysis):

-

Suspend 2,3-dichloro-6-acetamidoquinoxaline (1.0 equiv.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6N HCl).

-

Heat the mixture to reflux for 2-4 hours until the amide is fully hydrolyzed (monitored by TLC).

-

Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product, 2,3-dichloroquinoxalin-6-amine.

-

Filter, wash with water, and dry the intermediate.

B. Selective Catalytic Dechlorination:

-

Dissolve the 2,3-dichloroquinoxalin-6-amine from the previous step in a suitable solvent like ethanol or methanol.

-

Add a base such as triethylamine or sodium acetate to act as an HCl scavenger.

-

Add a palladium catalyst, typically 5-10% Pd on carbon (Pd/C).

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas at atmospheric pressure or using a Parr hydrogenator at low pressure (e.g., < 50 psi).

-

The reaction must be carefully monitored by TLC or HPLC to maximize the formation of the mono-dechlorinated product and prevent complete dechlorination.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Expert Insights: Selectivity in the dechlorination step is the primary challenge. Over-reduction will lead to the formation of quinoxalin-6-amine, while incomplete reaction will leave the starting dichloro-compound. Careful selection of catalyst loading, hydrogen pressure, temperature, and reaction time is essential for maximizing the yield of the desired product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |

| This compound | C₈H₆ClN₃ | 179.60 | Solid |

Part 5: Safety and Handling

Chemical synthesis requires a stringent adherence to safety protocols.

-

o-Phenylenediamines: These compounds are toxic and are suspected carcinogens.[12][13] Always handle them in a fume hood and use appropriate PPE to avoid inhalation and skin contact.

-

Phosphorus Oxychloride (POCl₃): As detailed earlier, POCl₃ is highly corrosive and water-reactive.[11] Ensure all glassware is dry and the reaction is protected from atmospheric moisture. The quenching process must be done with extreme care.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction setup is secure and free from ignition sources. Use appropriate hydrogenation equipment.

Conclusion

The synthesis of this compound is a multi-step endeavor that showcases several key principles of modern organic synthesis: strategic precursor selection, the use of protecting groups, and controlled functional group interconversions. By following the robust, validated protocols outlined in this guide—from the initial cyclocondensation through the critical protection-chlorination sequence and final selective reduction—researchers can reliably produce this valuable intermediate. This molecule serves as a gateway to a vast chemical space, enabling the development of novel quinoxaline-based therapeutics for the advancement of medicine.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from Jiangxi Normal University. [Link]

-

Reddy, C. S. S., et al. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 274-294. [Link]

-

Anonymous. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Research Journal of Pharmacy and Technology. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloroquinoxalin-2-amine. PubChem. [Link]

-

Chauhan, A., & Sharma, P. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(21), 5146. [Link]

-

Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. [Link]

-

Narayan, S., et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 25(15), 2961–2965. [Link]

-

Indian Academy of Sciences. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2,3-Dichloroquinoxalines via Vilsmeier Reagent Chlorination. [Link]

-

Al-Ostath, R. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24. [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. [Link]

-

Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. [Link]

-

Mini-Reviews in Medicinal Chemistry. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [Link]

-

El-Malah, A. A., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. [Link]

-

ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]

-

Hay, M. P., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2736-2747. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloroquinoxalin-2-amine. PubChem. [Link]

-

ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. [Link]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. opcw.org [opcw.org]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

Spectroscopic data of 3-Chloroquinoxalin-6-amine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloroquinoxalin-6-amine

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. As a substituted quinoxaline, its structural elucidation is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in synthetic applications. Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery, appearing in molecules with a wide array of biological activities.[1][2] This document synthesizes predictive data based on established spectroscopic principles with practical insights for researchers, scientists, and drug development professionals engaged in the characterization of such compounds.

Molecular Structure and Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure and standard numbering convention for this compound are presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy Analysis

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). DMSO-d₆ is often preferred for amines as it can slow down the proton exchange of the N-H protons, sometimes allowing for their observation and coupling. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer.

Predicted Spectral Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 1 | ~9.0 - 9.2 | Singlet (s) | - | 1H | H-2 |

| 2 | ~7.8 - 8.0 | Doublet (d) | J ≈ 9.0 | 1H | H-8 |

| 3 | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 | 1H | H-7 |

| 4 | ~7.2 - 7.4 | Doublet (d) | J ≈ 2.5 | 1H | H-5 |

| 5 | ~5.5 - 6.5 | Broad Singlet (br s) | - | 2H | -NH₂ |

Spectral Interpretation & Causality:

The ¹H NMR spectrum is dictated by the electronic environment of each proton.

-

H-2 Proton: The proton at the C-2 position is significantly deshielded by the adjacent pyrazine nitrogen (N-1) and the C=N bond, causing it to appear at a very downfield chemical shift (~9.0-9.2 ppm). Its isolation results in a singlet multiplicity.

-

Aromatic Protons (H-5, H-7, H-8): These three protons form an AMX spin system on the benzene ring.

-

H-8: This proton is ortho to the C-8a/N-1 junction, experiencing deshielding. It appears as a doublet due to ortho-coupling with H-7 (J ≈ 9.0 Hz).

-

H-7: This proton is coupled to both H-8 (ortho, J ≈ 9.0 Hz) and H-5 (meta, J ≈ 2.5 Hz), resulting in a doublet of doublets.

-

H-5: This proton is ortho to the electron-donating amine group, which shields it relative to the other aromatic protons. It appears as a doublet due to the smaller meta-coupling with H-7.

-

-

Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.[3] Their chemical shift is highly dependent on solvent, concentration, and temperature. An addition of D₂O to the NMR tube will cause the -NH₂ signal to disappear, confirming its assignment.

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectroscopy Analysis

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom. Acquisition times are generally longer due to the lower natural abundance of the ¹³C isotope.

Predicted Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150 | C-6 | Attached to electron-donating -NH₂ group |

| ~145-148 | C-2, C-4a | Quaternary carbons adjacent to N |

| ~142-145 | C-8a, C-3 | Quaternary carbons adjacent to N and Cl |

| ~132 | C-8 | CH carbon adjacent to ring junction |

| ~125 | C-7 | CH carbon |

| ~120 | C-5 | CH carbon shielded by -NH₂ |

Spectral Interpretation & Causality:

Carbon chemical shifts are highly sensitive to the electronic effects of substituents and heteroatoms.

-

Quaternary Carbons (C-3, C-4a, C-8a): These carbons, which bear no protons, are often identified by their lower intensity in a standard spectrum. Their chemical shifts are influenced by the adjacent nitrogen atoms and the chlorine substituent. The carbon bearing the chlorine (C-3) is expected to be significantly downfield.

-

Amine-Substituted Carbon (C-6): The C-6 carbon, directly attached to the electron-donating amino group, will be highly shielded compared to other aromatic carbons and will appear significantly upfield. However, in aromatic systems, the direct attachment can sometimes lead to a downfield shift; comparison with similar structures is key. Based on data for aromatic amines, a shift around 150 ppm is expected.[4]

-

Protonated Carbons (C-2, C-5, C-7, C-8): The chemical shifts of these carbons are influenced by their position within the heterocyclic aromatic system. The pyrazine ring carbons (like C-2) are generally more deshielded than the benzene ring carbons.[5] The assignments can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum can be obtained using either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the crystal surface.

Key Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |

| 1640 - 1610 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretching | Quinoxaline Core |

| 1340 - 1250 | C-N Aromatic Stretch | Ar-NH₂ |

| 850 - 750 | C-Cl Stretch | Aryl Halide |

Spectral Interpretation & Causality:

IR spectroscopy provides a fingerprint of the functional groups present in the molecule.

-

Amine Group Vibrations: The most diagnostic feature for this molecule is the primary amine group. It will exhibit two distinct, sharp to medium intensity peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[3][6] A bending vibration (scissoring) is also expected around 1620 cm⁻¹.

-

Quinoxaline Core: The aromatic C=C and heterocyclic C=N bonds of the quinoxaline ring system will produce a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Bond: The stretching vibration for an aryl C-Cl bond is typically found in the 850-750 cm⁻¹ region. This peak may be of medium to strong intensity.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are commonly acquired using either Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). ESI is often preferred for polar, non-volatile compounds and typically shows the protonated molecule [M+H]⁺.

Predicted Fragmentation Data (EI):

-

Molecular Weight: C₈H₆ClN₃ = 179.0250 g/mol (monoisotopic)

m/z Ion Notes 179/181 [M]⁺ Molecular Ion. Shows characteristic ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl. 144 [M - Cl]⁺ Loss of a chlorine radical. | 117 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazine ring. |

Spectral Interpretation & Causality:

The mass spectrum reveals the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion and Isotope Pattern: The most critical feature is the molecular ion peak. For this compound, this will appear as a pair of peaks at m/z 179 and m/z 181, with a relative intensity ratio of approximately 3:1. This pattern is the definitive signature of a molecule containing one chlorine atom.

-

Fragmentation Pathway: Under EI conditions, the initial fragmentation is often the loss of the halogen. The subsequent loss of a stable neutral molecule like hydrogen cyanide (HCN) is a characteristic fragmentation pathway for nitrogen-containing heterocyclic rings like quinoxaline.

Caption: Plausible EI mass spectrometry fragmentation pathway.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. The singlet for H-2 in the ¹H NMR, the characteristic dual N-H stretches in the IR spectrum, and the definitive 3:1 chlorine isotope pattern in the mass spectrum are key identifiers. This guide provides the foundational spectroscopic knowledge for researchers to confidently characterize this important chemical entity and its derivatives.

References

-

PubChem. 3-Chloroquinoxalin-2-amine. National Center for Biotechnology Information. [Link]

-

Gunda, P. et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Iankova, R. et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]

-

MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

PubChem. 3-Chloroaniline. National Center for Biotechnology Information. [Link]

-

El-Dean, A. M. K. et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

Zhang, H. et al. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports. [Link]

-

Badawy, M. A. et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry. [Link]

-

PubChem. Quinoxaline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

PubChem. N,3,7-Trimethylquinoxalin-6-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloroquinoxalin-6-amine. National Center for Biotechnology Information. [Link]

-

Brezová, V. et al. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [Link]

-

ResearchGate. Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. [Link]

-

PubChem. 6-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

Ewers, U. et al. (1973). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

epistemeo. (2012). Introduction to IR Spectroscopy - Amines. YouTube. [Link]

-

PubChem. 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-. National Center for Biotechnology Information. [Link]

-

El-Sonbati, A. Z. et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Jackowski, K. et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry. [Link]

-

SpectraBase. L-3-(p-Chlorophenyl)alanine. [Link]

Sources

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Solubility of 3-Chloroquinoxalin-6-amine in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3-chloroquinoxalin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of direct quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility, offers predictive insights based on structural analogs, and provides detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratories. This approach ensures scientific integrity and empowers drug development professionals to make informed decisions in their research endeavors.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For a molecule like this compound, which serves as a versatile scaffold in the synthesis of novel therapeutic agents, a thorough understanding of its solubility profile is paramount. Solubility dictates crucial downstream processes, including reaction kinetics, purification strategies (such as crystallization), formulation development, and ultimately, bioavailability. A compound that cannot be effectively dissolved and manipulated in a range of solvents presents significant hurdles to its development and potential application.

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are known for their broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The specific substitution of a chlorine atom and an amine group on the quinoxaline core, as in this compound, imparts a unique combination of electronic and steric properties that influence its interactions with solvent molecules.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis

The structure of this compound features a fused benzene and pyrazine ring system, forming the quinoxaline core. This aromatic system is largely nonpolar. The key functional groups influencing solubility are the chloro group at the 3-position and the amino group at the 6-position.

-

Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This significantly enhances its potential for interaction with polar solvents.

-

Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule through a dipole moment. However, it is not a strong hydrogen bond acceptor.

-

Quinoxaline Core: The two nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors.

Insights from Structural Analogs

The physicochemical properties of isomers of this compound, such as 3-chloroquinoxalin-2-amine and 5-chloroquinoxalin-6-amine, provide valuable comparative data.[1][2]

| Property | 3-Chloroquinoxalin-2-amine | 5-Chloroquinoxalin-6-amine | Predicted for this compound |

| Molecular Weight | 179.60 g/mol | 179.60 g/mol | 179.60 g/mol |

| XLogP3-AA | 1.8 | 1.2 | ~1.5 - 2.0 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

Data for isomers sourced from PubChem.[1][2]

The XLogP3-AA value, a computed measure of lipophilicity, suggests that these compounds have moderate nonpolar character. The presence of both hydrogen bond donors and acceptors indicates the potential for favorable interactions with protic and polar aprotic solvents.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability of the amino group to form hydrogen bonds with the hydroxyl groups of these solvents, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): The strong dipole moments of these solvents and their ability to accept hydrogen bonds suggest that this compound will exhibit good solubility. DMSO and DMF are often excellent solvents for nitrogen-containing heterocyclic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, imparted by the amino and chloro groups, is likely to limit its solubility in nonpolar solvents. Low solubility is anticipated in these media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected, potentially aided by interactions with the chloro-substituent.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of definitive public data, experimental determination of solubility is essential. The following protocol outlines a robust and reliable method for quantifying the solubility of this compound.

Isothermal Shake-Flask Method

This widely accepted method relies on achieving equilibrium between the solid solute and the solvent at a constant temperature.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.1.2. Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

3.1.3. Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions. Use the equation of the line to determine the concentration of the diluted sample. Calculate the original solubility, accounting for the dilution factor.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in organic solvents is currently lacking, a strong predictive understanding can be formulated based on its molecular structure and comparison with its isomers. The presence of both hydrogen-bonding and polar functional groups suggests that it will exhibit favorable solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For researchers and drug development professionals requiring precise quantitative data, the provided isothermal shake-flask experimental protocol offers a robust and reliable method for in-house determination. This detailed guide empowers scientists to overcome the data gap and proceed with their research and development activities with a sound understanding of this important molecule's solubility characteristics.

References

-

PubChem. 3-Chloroquinoxalin-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloroquinoxalin-6-amine. National Center for Biotechnology Information. [Link]

Sources

The Quinoxaline Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, synthetic accessibility, and versatile electronic properties make it a "privileged scaffold" capable of interacting with a wide array of biological targets. This guide provides an in-depth analysis of the biological significance of quinoxaline derivatives, exploring their synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships (SAR). We will delve into their prominent roles as anticancer, antimicrobial, and antiviral agents, supported by detailed experimental workflows and mechanistic diagrams to offer a comprehensive resource for researchers in the field.

The Quinoxaline Core: Structure and Synthetic Versatility

The fundamental quinoxaline structure, with the molecular formula C₈H₆N₂, is a benzopyrazine system.[1] This aromatic bicyclic heterocycle serves as the foundational framework for a vast library of therapeutic agents.[1][3] The true power of the quinoxaline scaffold lies in its synthetic tractability, which allows for systematic modification and optimization of its biological activity.

Core Synthesis Methodology

The most prevalent and efficient method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] This reaction is highly versatile, allowing for the introduction of various substituents onto the pyrazine ring, which is crucial for tuning the compound's pharmacological profile. Modern synthetic advancements have introduced greener and more efficient protocols, utilizing methods like microwave-assisted synthesis and recyclable catalysts to improve yields and reduce reaction times.[5][6][7]

Caption: General synthesis of quinoxaline derivatives.

The Broad Spectrum of Biological Activity

Quinoxaline derivatives exhibit an impressive range of pharmacological activities, making them a focal point of extensive research.[1][8] This versatility stems from the scaffold's ability to be functionalized, allowing it to bind to diverse biological targets with high affinity and specificity.

| Biological Activity | Key Molecular Targets | Examples of Derivatives | Reference |

| Anticancer | Tyrosine Kinases (VEGFR, EGFR), DNA Topoisomerase, HDAC6 | Erdafitinib, XK469, Imidazo[1,2-a]quinoxalines | [9][10] |

| Antibacterial | DNA Gyrase, Bacterial Cell Wall Synthesis | Chlorosulfaquinoxaline, Dioxidine, Quinoxaline-1,4-di-N-oxides | [3][11][12][13] |

| Antifungal | Fungal Cell Membrane Components | Thioether and Arylhydrazone derivatives | [2][11][14] |

| Antiviral | Reverse Transcriptase (HIV-1), Viral Proteases | S-2720, Triazolo[4,3-a]quinoxalines | [15][16][17] |

| Anti-inflammatory | Cyclooxygenase (COX) | Quinoxalin-2-ones | [4][18] |

| Kinase Inhibition | ASK1, various Tyrosine Kinases | Dibromo-substituted quinoxalines | [19][20][21] |

Anticancer Activity: A Multi-Targeted Approach

The most extensively studied application of the quinoxaline scaffold is in oncology.[10][22] These compounds combat cancer through several distinct mechanisms, often acting as potent inhibitors of key signaling pathways that drive tumor growth and proliferation.[23]

Mechanism 1: Kinase Inhibition Many quinoxaline derivatives function as selective ATP-competitive inhibitors of protein tyrosine kinases (PTKs).[24][20] PTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are critical regulators of cell proliferation and angiogenesis; their dysregulation is a hallmark of many cancers.[23] Quinoxaline-based inhibitors fit into the ATP-binding pocket of these kinases, preventing phosphorylation and blocking downstream signaling cascades.[24][21] FDA-approved drugs like Erdafitinib , an inhibitor of the fibroblast growth factor receptor (FGFR) kinase, exemplify the clinical success of this approach.[1]

Caption: Quinoxaline-mediated inhibition of a Receptor Tyrosine Kinase.

Mechanism 2: Apoptosis Induction and Cell Cycle Arrest Certain quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[24][9] For instance, compound VIIIc, a novel quinoxaline derivative, was found to arrest the cell cycle at the G2/M phase in human colon carcinoma (HCT116) cells, ultimately leading to apoptosis.[24] This mechanism highlights the scaffold's potential to interfere with the fundamental machinery of cell division.

Antimicrobial and Antiviral Potency

The quinoxaline core is also a key component in the development of anti-infective agents.

-

Antibacterial Agents: Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, exhibit significant antibacterial activity.[4][8][12] They are thought to function by inhibiting DNA synthesis, potentially through mechanisms like DNA intercalation or inhibition of enzymes like DNA gyrase.[13] The inclusion of sulfur and nitrogen-containing functional groups can further enhance this antimicrobial efficacy.[11]

-

Antiviral Agents: The scaffold has demonstrated promising activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[15][16] Some derivatives act as potent inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, which is critical for viral replication.[16] The ongoing research into quinoxalines as broad-spectrum antiviral agents is particularly relevant in the context of emerging viral threats.[15][17][25]

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of the quinoxaline scaffold hinges on understanding its structure-activity relationship (SAR).[21][26][27] SAR studies reveal how specific chemical modifications influence biological activity.

-

Influence of Substituents: The nature and position of substituents on the quinoxaline ring are critical. For anticancer activity, electron-releasing groups (e.g., -OCH₃) on the phenyl ring fused to the core can increase potency, while electron-withdrawing groups (e.g., -Cl, -NO₂) may decrease it.[1]

-

Role of Linkers: The type of linker connecting the quinoxaline core to other moieties is crucial. For example, an NH-CO linker at the second position of the quinoxaline nucleus has been shown to increase anticancer activity compared to aliphatic linkers.[1]

-

Heteroaromatic Substitutions: Replacing phenyl groups with other heteroaromatic rings, such as furanyl, at the 2 and 3 positions can significantly enhance antiproliferative activity, demonstrating the importance of exploring diverse chemical space around the core.[27]

Experimental Protocol: In Vitro Anticancer Activity Assessment

To provide a practical context, we outline a standard protocol for evaluating the cytotoxic effects of novel quinoxaline derivatives against cancer cell lines using the Sulforhodamine B (SRB) assay. This assay provides a reliable measure of cell density based on the measurement of cellular protein content.

Workflow: SRB Cytotoxicity Assay

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Application: The synthesized quinoxaline derivatives are dissolved in DMSO and then diluted in culture medium to achieve a range of final concentrations. This solution is added to the cells. A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included.[24]

-

Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

-

Fixation: The cells are fixed by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: After washing with water, the plates are stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Solubilization and Reading: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is measured on a microplate reader.

-

Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI₅₀ (the concentration causing 50% growth inhibition) is determined from the dose-response curve.[27]

Future Perspectives and Conclusion

The quinoxaline scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives showing immense therapeutic potential.[1][9][22] The primary challenge moving forward is to enhance the selectivity and reduce the toxicity of these potent compounds.[1] Future research will likely focus on:

-

Targeted Drug Delivery: Developing systems to deliver quinoxaline-based drugs specifically to tumor sites to minimize off-target effects.

-

Combination Therapies: Investigating the synergistic effects of quinoxaline derivatives with existing chemotherapeutic agents.[9]

-

Green Chemistry: Expanding the use of environmentally friendly and efficient synthetic protocols for large-scale production.[1]

References

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Some quinoxaline-based drugs and drug-like candidates as anticancer agents. (2019). ResearchGate.

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate.

- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed.

- Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. (2016). PubMed.

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PubMed Central.

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health.

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University.

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed.

- Biological activity of quinoxaline derivatives. (2025). ResearchGate.

- Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (n.d.). ResearchGate.

- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (n.d.). PubMed.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.

- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016). PubMed.

- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.

- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org.

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). MDPI.

- Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar.

- Synthesis of Quinoxalines. (n.d.). ResearchGate.

- Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library.

- Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors. (2013). PubMed.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (n.d.). ResearchGate.

- Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing.

- Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online.

- Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide. (n.d.). Benchchem.

Sources

- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review [mdpi.com]

- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioengineer.org [bioengineer.org]